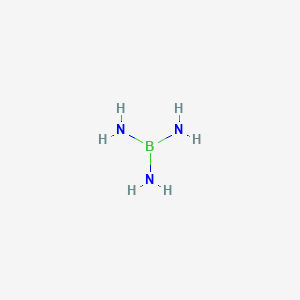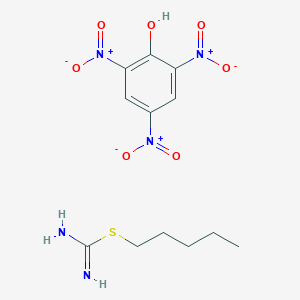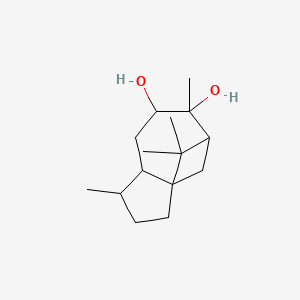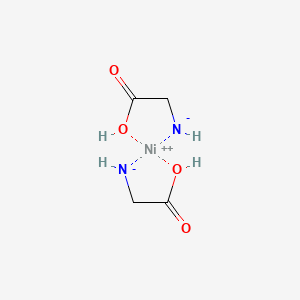
Nickel bis(glycinate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel bis(glycinate) is a coordination compound where nickel is chelated by two glycine molecules. Glycine, an amino acid, acts as a bidentate ligand, coordinating through its amino and carboxylate groups. This compound is of significant interest due to its applications in various fields, including electroless nickel plating and potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel bis(glycinate) can be synthesized by reacting nickel sulfate with glycine in an aqueous solution. The reaction typically occurs under controlled pH conditions to ensure the formation of the desired complex. The pH is often stabilized using succinic acid or other buffering agents .
Industrial Production Methods: In industrial settings, the preparation of nickel bis(glycinate) involves the use of nickel sulfate, sodium hypophosphite, aminoacetic acid, and succinic acid. The reaction is carried out at temperatures ranging from 70 to 95°C and pH levels between 4.8 and 6.8. This method ensures the production of high-quality nickel-phosphorus coatings .
Analyse Chemischer Reaktionen
Types of Reactions: Nickel bis(glycinate) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, particularly in the presence of reducing agents like sodium hypophosphite.
Substitution: Ligands in the nickel bis(glycinate) complex can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions:
Substitution: The substitution reactions often involve other amino acids or ligands that can coordinate with nickel.
Major Products:
Nickel-Phosphorus Coatings: These are formed during the electroless deposition process, providing protective and strengthening properties.
Wissenschaftliche Forschungsanwendungen
Nickel bis(glycinate) has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of nickel bis(glycinate) involves its ability to form stable complexes with nickel ions. In biological systems, it can induce redox imbalance, leading to the generation of reactive oxygen species (ROS). This ROS-mediated redox imbalance can trigger apoptosis in cancer cells, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Nickel bis(dimethylglyoximate): This compound is used in the qualitative analysis of nickel and forms a bright red solid.
Nickel glycinate: Similar to nickel bis(glycinate), but with different coordination properties and applications.
Uniqueness: Nickel bis(glycinate) is unique due to its dual role in both industrial applications (such as electroless nickel plating) and potential therapeutic uses in medicine. Its ability to form stable complexes and induce redox imbalance in biological systems sets it apart from other nickel complexes .
Eigenschaften
CAS-Nummer |
13479-55-5 |
|---|---|
Molekularformel |
C4H8N2NiO4 |
Molekulargewicht |
206.81 g/mol |
IUPAC-Name |
carboxymethylazanide;nickel(2+) |
InChI |
InChI=1S/2C2H4NO2.Ni/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q2*-1;+2 |
InChI-Schlüssel |
MNSUEFQVMPGWSB-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)[NH-].C(C(=O)O)[NH-].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


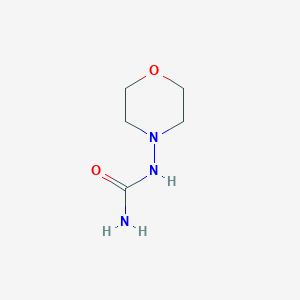
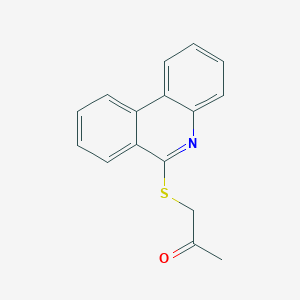
![3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine](/img/structure/B14717399.png)

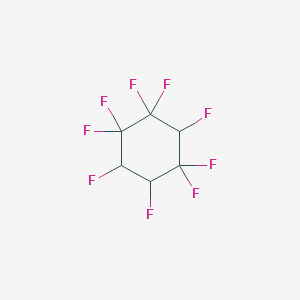
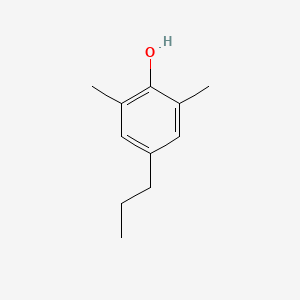
![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14717415.png)

![N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B14717425.png)

